molecular formula C17H23NO3 B8674431 tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B8674431
M. Wt: 289.4 g/mol
InChI Key: JZNVZEQGENBYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a methoxyphenyl group attached to a tetrahydropyridine ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves several steps, including the formation of the tetrahydropyridine ring and the introduction of the tert-butoxycarbonyl and methoxyphenyl groups. One common synthetic route involves the use of starting materials such as 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine and tert-butyl chloroformate. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final compound.

Chemical Reactions Analysis

tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine.

Scientific Research Applications

tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction. These interactions result in various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate can be compared with other similar compounds, such as:

    4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine: Lacks the tert-butoxycarbonyl group, resulting in different chemical properties and reactivity.

    1-(tert-Butoxycarbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure but without the methoxy group, leading to variations in its chemical behavior and applications.

    1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine: The position of the methoxy group is different, affecting its reactivity and interactions.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(19)18-10-8-13(9-11-18)14-6-5-7-15(12-14)20-4/h5-8,12H,9-11H2,1-4H3

InChI Key

JZNVZEQGENBYSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)OC

Origin of Product

United States

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